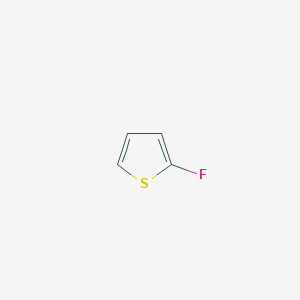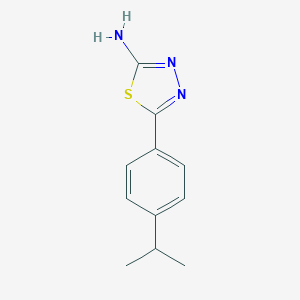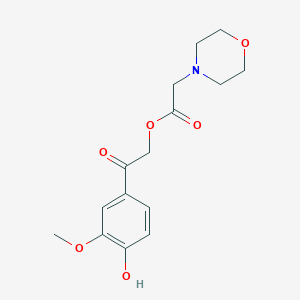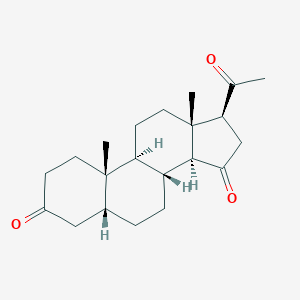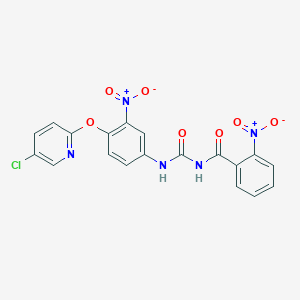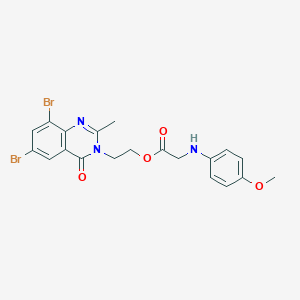
Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.
作用机制
Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester binds to the ATP-binding site of EGFR tyrosine kinase and prevents its activation. This inhibition leads to the suppression of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are involved in cell growth and survival. Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been shown to inhibit the phosphorylation of EGFR and downstream signaling molecules, such as Akt and ERK, in cancer cells.
生化和生理效应
Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been shown to have potent anti-proliferative and pro-apoptotic effects in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. In addition, Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity for EGFR tyrosine kinase, making it an ideal tool for studying the role of EGFR in cancer. However, Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, it has a short half-life in vivo, which can limit its effectiveness in animal studies.
未来方向
There are several future directions for the study of Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester. One direction is to develop more potent and selective inhibitors of EGFR tyrosine kinase. Another direction is to study the effects of Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester in combination with other cancer therapies, such as chemotherapy and radiation therapy. Furthermore, the development of new drug delivery systems, such as nanoparticles, may improve the effectiveness of Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester in vivo. Finally, the study of EGFR mutations and their response to Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester may lead to personalized cancer therapies.
合成方法
The synthesis of Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester involves a multi-step process that begins with the reaction of 4-methoxyaniline with 2-bromopropionic acid to form N-(4-methoxyphenyl)-2-bromopropionamide. The reaction of this intermediate with ethyl 6,8-dibromo-2-methyl-4-oxoquinazoline-3-carboxylate in the presence of triethylamine and N,N-dimethylformamide (DMF) produces Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester.
科学研究应用
Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the proliferation of cancer cells by blocking the activation of EGFR tyrosine kinase. This inhibition leads to the suppression of downstream signaling pathways that are involved in cell growth and survival. Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been tested in various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell proliferation and inducing apoptosis.
属性
CAS 编号 |
110009-16-0 |
|---|---|
产品名称 |
Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester |
分子式 |
C20H19Br2N3O4 |
分子量 |
525.2 g/mol |
IUPAC 名称 |
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-(4-methoxyanilino)acetate |
InChI |
InChI=1S/C20H19Br2N3O4/c1-12-24-19-16(9-13(21)10-17(19)22)20(27)25(12)7-8-29-18(26)11-23-14-3-5-15(28-2)6-4-14/h3-6,9-10,23H,7-8,11H2,1-2H3 |
InChI 键 |
CNYOXBWJBKCCJB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CNC3=CC=C(C=C3)OC |
规范 SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CNC3=CC=C(C=C3)OC |
其他 CAS 编号 |
110009-16-0 |
同义词 |
beta-(6,8-Dibromo-2-methyl-3,4-dihydro-4-oxoquinazolin-3-yl)ethyl p-an isidinoacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



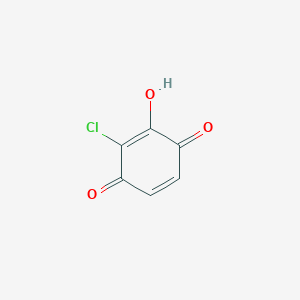

![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)
![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)
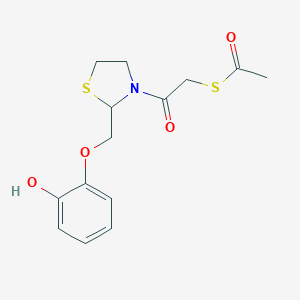
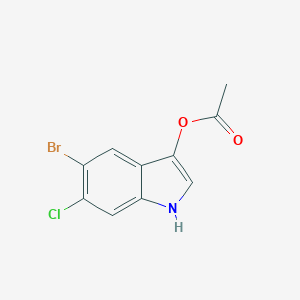
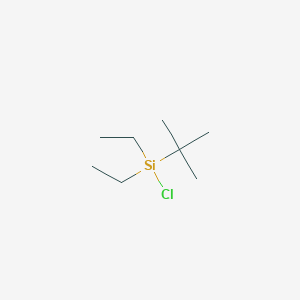
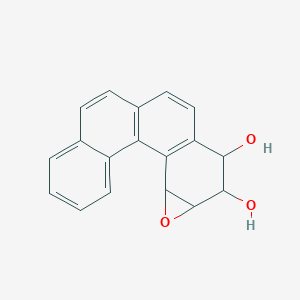
![7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B33853.png)
